7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate
Brand Name: Vulcanchem
CAS No.: 124443-16-9
VCID: VC20894286
InChI: InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)20(27(24,25)26)19(23)18(17)22/h1-8,17-23H,(H,24,25,26)/t17-,18+,19+,20+/m1/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2
Molecular Formula: C20H16O6S
Molecular Weight: 384.4 g/mol

7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate

CAS No.: 124443-16-9

Cat. No.: VC20894286

Molecular Formula: C20H16O6S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate - 124443-16-9

Specification

CAS No. 124443-16-9
Molecular Formula C20H16O6S
Molecular Weight 384.4 g/mol
IUPAC Name (7R,8S,9S,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-10-sulfonic acid
Standard InChI InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)20(27(24,25)26)19(23)18(17)22/h1-8,17-23H,(H,24,25,26)/t17-,18+,19+,20+/m1/s1
Standard InChI Key GTWWVQRQJNLCLW-FYQPLNBISA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)S(=O)(=O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator